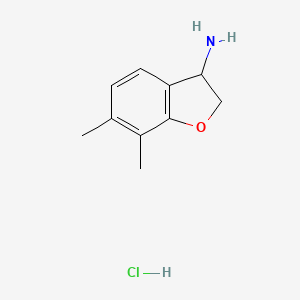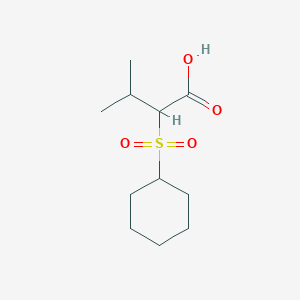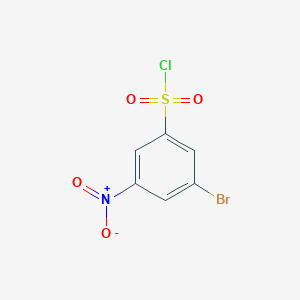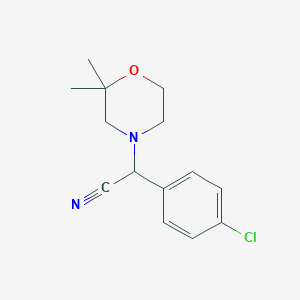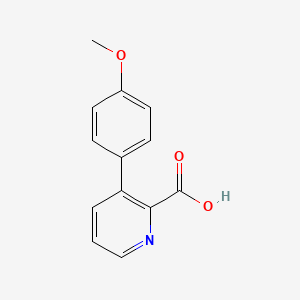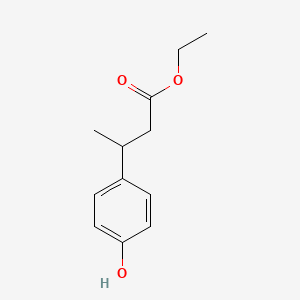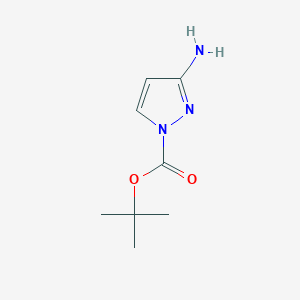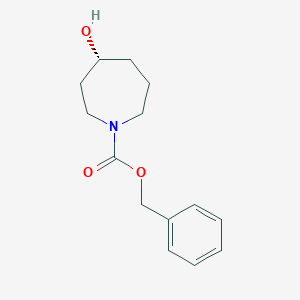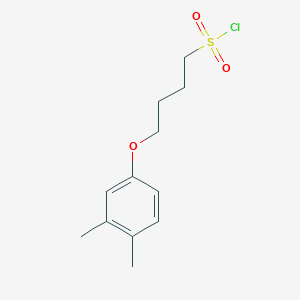
4-(3,4-Dimethylphenoxy)butane-1-sulfonyl chloride
Descripción general
Descripción
“4-(3,4-Dimethylphenoxy)butane-1-sulfonyl chloride” is a chemical compound with the CAS number 1342544-88-0 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C12H17ClO3S . It has a molecular weight of 276.78 . The exact structure would require more specific information such as NMR, HPLC, LC-MS, UPLC data .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data . These properties can be determined through experimental methods.Aplicaciones Científicas De Investigación
Superhydrophilic and Superoleophobic Poly (4- (1-vinyl-1H-imidazol-3-ium-3-yl) butane-1-sulfonate)
- Scientific Field : Material Science
- Summary of the Application : This compound is used to create a coating for stainless steel mesh, which is used for efficient, stable, and durable oil/water separation .
- Methods of Application : The coating is synthesized through a facile preparation process. The most important factors of these coatings are their oleophobicity and hydrophilicity values, which are measured by the water contact angle (WCA) and the oil contact angle (OCA) .
- Results or Outcomes : The coating showed excellent characteristics with a WCA of 0° and an OCA of 142°, confirming remarkable superhydrophilicity and superoleophobicity, respectively. The coating achieved a superb oil/water separation efficiency of 95% with high stability .
[4- (3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1 (2H)-yl)] (furan-2-yl)methanone
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound is synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Methods of Application : The compound is synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Results or Outcomes : The compound was successfully synthesized as a 2e,3e,4e THQ diastereoisomer with an overall yield of 73% .
Electrophilic Aromatic Substitution
- Scientific Field : Organic Chemistry
- Summary of the Application : This is a common reaction in organic chemistry where an electrophile substitutes a hydrogen atom in an aromatic system .
- Methods of Application : The reaction involves the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results or Outcomes : This reaction is widely used in the synthesis of a variety of organic compounds .
Reduction of Sulfonyl Chlorides
- Scientific Field : Organic Chemistry
- Summary of the Application : Sulfonyl chlorides can be rapidly reduced with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
- Methods of Application : The reduction process involves the use of sulfur dioxide, potassium iodide, and sulfuric acid in water as the solvent .
- Results or Outcomes : The reduction of sulfonyl chlorides leads to the formation of the corresponding disulfides .
Transformations of 1,3-Butadiene
- Scientific Field : Industrial Chemistry
- Summary of the Application : 1,3-Butadiene is used as a cheap and abundant raw material for new applications in the chemical industry . It is used in several homogeneously catalyzed processes and technologies to produce fine and bulk chemicals .
- Methods of Application : Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes .
- Results or Outcomes : These transformations of 1,3-butadiene have led to the synthesis of 1-octene, 1-octanol, and various lactones .
Reduction of Sulfonyl Chlorides
- Scientific Field : Organic Chemistry
- Summary of the Application : Sulfonyl chlorides can be rapidly reduced with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
- Methods of Application : The reduction process involves the use of sulfur dioxide, potassium iodide, and sulfuric acid in water as the solvent .
- Results or Outcomes : The reduction of sulfonyl chlorides leads to the formation of the corresponding disulfides .
Safety And Hazards
Propiedades
IUPAC Name |
4-(3,4-dimethylphenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-10-5-6-12(9-11(10)2)16-7-3-4-8-17(13,14)15/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKYLQPUWDHYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenoxy)butane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



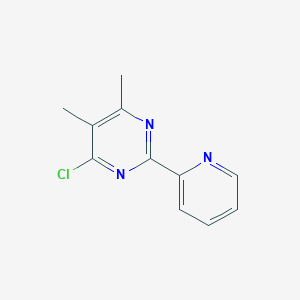
![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)
![4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1454467.png)
![2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1454468.png)
![2-Methyl-4-[(propan-2-yl)amino]benzamide](/img/structure/B1454472.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1454474.png)
